4-Ethynyl-1-methylpiperidin-4-ol

Übersicht

Beschreibung

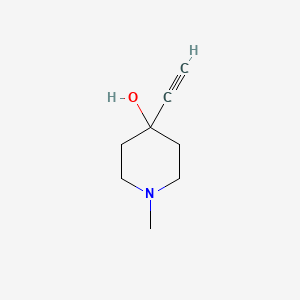

4-Ethynyl-1-methylpiperidin-4-ol is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring substituted with an ethynyl group at the 4-position and a methyl group at the 1-position, along with a hydroxyl group at the 4-position.

Vorbereitungsmethoden

The synthesis of 4-Ethynyl-1-methylpiperidin-4-ol typically involves the following steps:

Synthetic Routes: . The reaction conditions often include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Ethynyl-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-1-methylpiperidin-4-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethynyl-1-methylpiperidin-4-ol and its derivatives involves interaction with specific molecular targets:

Molecular Targets: These compounds often target enzymes and receptors in the central nervous system, modulating their activity to produce therapeutic effects.

Pathways Involved: The pathways include inhibition of neurotransmitter reuptake, modulation of ion channels, and interaction with G-protein coupled receptors (GPCRs).

Vergleich Mit ähnlichen Verbindungen

4-Ethynyl-1-methylpiperidin-4-ol can be compared with other piperidine derivatives:

Similar Compounds: Examples include 4-ethynylpiperidine, 1-methylpiperidine, and 4-hydroxypiperidine.

Uniqueness: The presence of both an ethynyl group and a hydroxyl group at the 4-position, along with a methyl group at the 1-position, makes this compound unique.

Biologische Aktivität

4-Ethynyl-1-methylpiperidin-4-ol, with the molecular formula and a molecular weight of 139.19 g/mol, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features both an ethynyl group and a hydroxyl group, which contribute to its reactivity and pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, often utilizing copper co-catalysts in the presence of bases like triethylamine. This method allows for the formation of the ethynyl group at the 4-position of the piperidine ring, which is essential for its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound and its derivatives:

1. Enzyme Inhibition:

Research indicates that derivatives of this compound may act as enzyme inhibitors, particularly targeting enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.

2. Receptor Interaction:

The compound has shown potential in binding to various receptors in the central nervous system (CNS), including histamine H3 receptors. This interaction suggests possible applications in treating CNS disorders such as obesity and cognitive dysfunction.

3. Anti-inflammatory Properties:

In vitro studies have demonstrated that compounds derived from this compound exhibit anti-inflammatory effects. These compounds have been tested using macrophage cell lines, where they reduced the expression of inflammatory markers and nitric oxide production, indicating their potential as therapeutic agents for inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

- Modulation of Neurotransmitter Systems: The compound may enhance neurotransmitter availability by inhibiting reuptake mechanisms.

- Interaction with G-protein Coupled Receptors (GPCRs): This interaction can lead to downstream effects that modulate various physiological processes.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of piperidine derivatives, including this compound, found that these compounds significantly reduced neuronal cell death in models of oxidative stress. The results suggested that the hydroxyl group plays a critical role in scavenging free radicals, thereby protecting neuronal integrity.

Case Study 2: Analgesic Activity

In another investigation, derivatives were assessed for their analgesic properties using animal models. The findings indicated that these compounds could effectively reduce pain responses comparable to established analgesics, suggesting their potential use in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Ethynylpiperidine | Ethynyl substitution at the 4-position | Lacks hydroxyl group; primarily studied for CNS effects |

| 1-Methylpiperidine | Methyl substitution at the 1-position | Simpler structure; less diverse biological activity |

| 4-Hydroxypiperidine | Hydroxyl group at the 4-position | Focused on anti-inflammatory properties |

Eigenschaften

IUPAC Name |

4-ethynyl-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-8(10)4-6-9(2)7-5-8/h1,10H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACKYLWJNMGQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-46-7 | |

| Record name | 20734-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.